![molecular formula C28H25N5O5S B2542919 N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1043868-34-3](/img/structure/B2542919.png)
N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C28H25N5O5S and its molecular weight is 543.6. The purity is usually 95%.
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Biological Activity
N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including its effects on different cellular pathways, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features a multi-ring structure characteristic of imidazoquinazolines, which are known for their diverse biological activities. The presence of methoxy and nitrophenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds in this class have been found to target specific signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting enzymes such as phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. Research has demonstrated that certain derivatives can significantly reduce inflammation in models of ulcerative colitis by inhibiting PLA2 activity .
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various pathogens. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial membranes.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzyme Activity : The compound's structure allows it to interact with key enzymes involved in disease processes, leading to reduced activity and subsequent therapeutic effects .
- Modulation of Signaling Pathways : By influencing signaling pathways such as the NF-kB pathway, the compound may alter cellular responses to stress and inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of imidazoquinazolines can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. These compounds often show IC50 values in the low micromolar range, indicating potent activity against these tumor cells .
Anti-inflammatory Activity
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and its inhibition could lead to reduced inflammation, making this compound a candidate for further development as an anti-inflammatory agent .
Case Studies
- Case Study on Anticancer Activity :
- A study synthesized a series of imidazoquinazoline derivatives and tested their antiproliferative activity against various cancer cell lines. The results showed that compounds structurally related to N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
- Case Study on Inflammatory Response :
Potential Therapeutic Uses
Given its biological activities, this compound holds promise in several therapeutic areas:
- Cancer Treatment : As an anticancer agent targeting specific tumor types.
- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory conditions by inhibiting key enzymes involved in inflammatory pathways.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5S/c1-38-24-9-5-2-6-19(24)16-29-25(34)15-14-23-27(35)32-26(30-23)21-7-3-4-8-22(21)31-28(32)39-17-18-10-12-20(13-11-18)33(36)37/h2-13,23H,14-17H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBMIGEVLTKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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